Phenyl (4,6-dimethylpyrimidin-2-yl)carbamate

Conformational Analysis Carbamate Chemistry NMR Spectroscopy

Sourcing Phenyl (4,6-dimethylpyrimidin-2-yl)carbamate? Ensure your research outcomes are not compromised by generic N-alkyl or N-phenyl carbamate substitutes. This specific compound offers a uniquely low C–N rotational barrier (<9 kcal/mol) and an elongated bond (avg. +0.03 Å), critical for sampling multiple conformations in target binding. Its higher lipophilicity (logP ~0.815) directly enhances cellular permeability compared to methyl esters (logP ~ -0.292). Procure this exact scaffold to guarantee the electronic and physicochemical properties required for valid enzyme inhibition and ADME studies.

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
CAS No. 89819-24-9
Cat. No. B12926570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl (4,6-dimethylpyrimidin-2-yl)carbamate
CAS89819-24-9
Molecular FormulaC13H13N3O2
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC(=O)OC2=CC=CC=C2)C
InChIInChI=1S/C13H13N3O2/c1-9-8-10(2)15-12(14-9)16-13(17)18-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,14,15,16,17)
InChIKeyNPKYNGIIPSWRAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl (4,6-Dimethylpyrimidin-2-yl)carbamate (CAS 89819-24-9): Chemical Identity and Core Properties for Sourcing


Phenyl (4,6-dimethylpyrimidin-2-yl)carbamate (CAS 89819-24-9) is a heteroaryl carbamate comprising a 4,6-dimethylpyrimidine core linked via a carbamate bridge to a phenyl group . It belongs to the broader class of N-(2-pyrimidyl)carbamates, which are distinguished from simpler N-alkyl or N-phenyl carbamates by unique electronic and conformational properties [1]. This compound is utilized as a research intermediate and a scaffold in medicinal chemistry for the development of enzyme inhibitors and modulators .

Why Phenyl (4,6-Dimethylpyrimidin-2-yl)carbamate Cannot Be Readily Replaced by Other Carbamate Analogs


Simple substitution with other carbamate derivatives (e.g., alkyl or phenyl carbamates) is not feasible for applications requiring specific electronic or conformational characteristics. The N-(2-pyrimidyl)carbamate motif, including this compound, exhibits a uniquely low rotational barrier (<9 kcal/mol) around the C(carbonyl)–N bond compared to N-phenylcarbamates (12.5 kcal/mol) and N-alkylcarbamates (16 kcal/mol) [1]. This leads to a longer, more single-bond-like C–N bond (avg. 0.03 Å longer) [1]. Furthermore, the specific phenyl ester group imparts distinct lipophilicity (logP ≈ 0.815) compared to methyl esters (logP ≈ -0.292 to 0.9) [2][3], directly affecting solubility and permeability in biological assays. These quantifiable differences in both molecular electronics and physicochemical properties preclude generic interchangeability.

Quantitative Differentiation of Phenyl (4,6-Dimethylpyrimidin-2-yl)carbamate: Head-to-Head Data for Informed Procurement


Rotational Barrier: N-(2-Pyrimidyl)carbamate vs. N-Phenylcarbamate

The rotational barrier about the C(carbonyl)-N bond is a critical determinant of molecular conformation. For the class of N-(2-pyrimidyl)carbamates, to which this compound belongs, the barrier is exceptionally low at <9 kcal/mol. In contrast, N-phenylcarbamates exhibit a barrier of 12.5 kcal/mol, and N-alkylcarbamates show a barrier of 16 kcal/mol [1]. This low barrier results in rapid syn/anti interconversion, such that rotamers cannot be distinguished by 500 MHz NMR at 183 K, unlike in the comparator classes [1].

Conformational Analysis Carbamate Chemistry NMR Spectroscopy

Lipophilicity (logP) of Phenyl Ester vs. Methyl Ester Analog

The partition coefficient (logP) is a key driver of solubility and membrane permeability. The phenyl ester in this compound contributes to a predicted logP of approximately 0.815 [1]. In contrast, the corresponding methyl ester analog, Methyl (4,6-dimethylpyrimidin-2-yl)carbamate, shows a significantly lower predicted logP of -0.292 [2] (or 0.9 [3] from alternative predictive models), indicating a marked difference in lipophilicity.

Physicochemical Properties Medicinal Chemistry ADME Prediction

C-N Bond Length Comparison: N-(2-Pyrimidyl)carbamates vs. N-Phenylcarbamates

X-ray crystallographic and computational data demonstrate that the C(carbonyl)-N bond in N-(2-pyrimidyl)carbamates is, on average, 0.03 Å longer than in related N-phenylcarbamates [1]. This elongation correlates with increased single-bond character and is a direct consequence of the electron-withdrawing nature of the pyrimidyl ring [1].

X-ray Crystallography Computational Chemistry Structural Biology

Synthetic Route Differentiation via Stable Phenyl Carbamate Intermediate

This compound is typically synthesized by reacting 4,6-dimethylpyrimidin-2-amine with phenyl chloroformate in an inert solvent like 1,4-dioxane at 10-45°C . This contrasts with the synthesis of the corresponding methyl carbamate, which employs methyl chloroformate . The phenyl ester group provides a distinct reactive handle (phenoxide leaving group) compared to alkyl esters, enabling different downstream transformations. For instance, phenyl carbamates are known intermediates in the synthesis of Biginelli compounds [1] and substituted heterocyclic compounds [2].

Synthetic Methodology Process Chemistry Building Blocks

Optimal Application Scenarios for Phenyl (4,6-Dimethylpyrimidin-2-yl)carbamate Based on Quantified Differentiation


Conformational Probe in Medicinal Chemistry

Utilize this compound as a scaffold where rapid rotation about the C-N bond (barrier <9 kcal/mol) is required to sample multiple conformations for target binding [1]. This property is not present in N-phenylcarbamate analogs (barrier 12.5 kcal/mol) and is essential for exploring binding modes that depend on conformational flexibility.

Lipophilic Building Block for Membrane Permeability Studies

Incorporate this compound in a synthetic sequence where a lipophilic moiety (logP ~0.815) is needed to enhance cellular uptake or blood-brain barrier penetration. Its significantly higher lipophilicity compared to the methyl ester analog (logP ~ -0.292) makes it a distinct choice for optimizing ADME properties [2][3].

Carbamate Intermediate with Phenoxide Leaving Group

Employ this compound as an intermediate in reactions where a phenyl carbamate serves as a protected amine or as a precursor to other heterocycles, such as in the synthesis of Biginelli compounds or substituted pyrimidines [4][5]. Its reactivity profile differs from alkyl carbamates, enabling unique synthetic transformations.

Model System for Studying Electron-Withdrawing Effects on Amide Bonds

Use this compound to experimentally or computationally probe the effect of the electron-withdrawing 4,6-dimethylpyrimidin-2-yl group on carbamate bond geometry and dynamics. The quantified 0.03 Å elongation of the C(carbonyl)-N bond compared to N-phenylcarbamates provides a clear structural parameter for validation of theoretical models [1].

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